Ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is both saturated and contains exactly two nitrogen atoms. The ethyl carboxylate group (-COOC2H5) and the thiophenyl group (C4H3S-) are additional functional groups present in the compound. The presence of these groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyrimidine core, with an ethyl carboxylate group and a thiophenyl group attached. The exact 3D structure would depend on the specific locations of these groups on the tetrahydropyrimidine ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylate ester group could undergo reactions such as hydrolysis or transesterification. The thiophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Structural and Electronic Characterizations
Studies involving ethyl 1,6-dimethyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate focus on its structural and electronic characteristics. X-ray crystal structure analysis and density functional theory (DFT) calculations have been utilized to understand its molecular structure, revealing that the heterocyclic ring adopts a quasi-boat conformation with pseudo-axial orientation of the C4-aryl substitution (Memarian et al., 2013).
Fluorescence Properties
Research has also been conducted on the fluorescence properties of similar compounds. Synthesis methods have been developed to create fluorescent active compounds, exhibiting maximum absorption wavelengths in UV or visible regions, which could be useful in various scientific applications, such as biological labeling and diagnostics (Al-Masoudi et al., 2015).
Spectroscopic Characterization
The compound has been characterized spectroscopically, including FT-IR, 1H and 13C NMR spectroscopy. Density functional theory calculations have been used to compare experimental data with computed molecular geometry, vibrational frequencies, and NMR chemical shifts, enhancing our understanding of its molecular properties (Pekparlak et al., 2018).
Synthesis and Reactions
The synthesis and reactions of compounds like this compound have been extensively studied. These compounds are often synthesized through multi-component reactions and have potential applications in the development of new pharmaceuticals and materials (Kappe & Roschger, 1989).
Biological Activities
Various derivatives of this compound have been synthesized and evaluated for their biological activities. These activities include antimicrobial, antifungal, and anticancer properties. The structure-activity relationship of these compounds is a key area of research, contributing to the development of new therapeutic agents (Nikalje et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-sulfanylidene-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-4-17-12(16)10-8(2)15(3)13(18)14-11(10)9-6-5-7-19-9/h5-7,11H,4H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCYFSNPACFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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